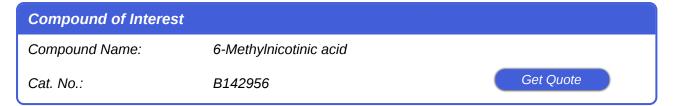


## Solubility of 6-Methylnicotinic Acid: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides a comprehensive overview of the solubility of **6-methylnicotinic acid** in various solvents, designed for researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents visual workflows to aid in understanding the methodologies.

### Introduction

**6-Methylnicotinic acid**, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in different solvents is a critical physicochemical property that influences its behavior in various stages of drug development, including formulation, purification, and bioavailability. Understanding its solubility profile is paramount for efficient process design and the development of effective drug delivery systems.

## Quantitative and Qualitative Solubility Data

The solubility of **6-methylnicotinic acid** has been characterized in a limited number of solvents. The available data, both quantitative and qualitative, are summarized in the table below. It is important to note that quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain.



Solvent	Solvent Type	Temperatur e (°C)	Solubility	Data Type	Source
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Not Specified	100 mg/mL	Quantitative	INVALID- LINK[1]
Water	Polar Protic	Not Specified	-1.77 (log10WS in mol/L)	Quantitative (Calculated)	INVALID- LINK[2]
Water	Polar Protic	Not Specified	Sparingly soluble	Qualitative	INVALID- LINK[3]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Not Specified	Slightly soluble	Qualitative	INVALID- LINK[3]
Methanol	Polar Protic	Not Specified	Slightly soluble	Qualitative	INVALID- LINK[3]

Note: The quantitative value for DMSO was obtained with the use of sonication to facilitate dissolution. The hygroscopic nature of DMSO may also influence solubility.[1]

# Experimental Protocol: Equilibrium Solubility Determination by the Gravimetric Method

The following is a detailed protocol for determining the equilibrium solubility of **6-methylnicotinic acid** in a given solvent using the gravimetric method. This method is a reliable and fundamental technique for establishing the saturated solubility of a compound at a specific temperature.

#### 3.1. Materials

- 6-Methylnicotinic acid (high purity)
- Selected solvent (analytical grade)
- Analytical balance (readable to ±0.1 mg)



- Thermostatic shaker or water bath
- Vials with screw caps
- Syringe filters (e.g., 0.45 μm PTFE)
- Syringes
- Pre-weighed evaporation dishes
- Drying oven
- Desiccator

#### 3.2. Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of 6-methylnicotinic acid to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
  - Securely cap the vial to prevent solvent evaporation.
  - Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
  - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
  - After the equilibration period, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.
  - Carefully withdraw a known volume of the clear supernatant using a syringe.
  - Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.



- Gravimetric Analysis:
  - Record the exact weight of the evaporation dish containing the filtered saturated solution.
  - Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 6-methylnicotinic acid (e.g., 60-80 °C).
  - Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
  - Weigh the evaporation dish containing the dried solute.
  - Repeat the drying and weighing steps until a constant weight is achieved.

#### 3.3. Data Calculation

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) \* 100

## Visualizing the Experimental Workflow

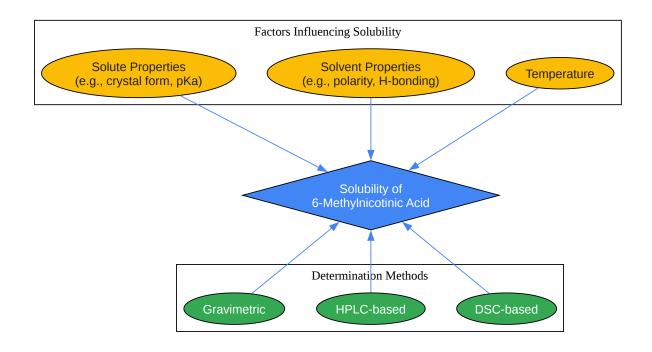
The following diagrams illustrate the key processes involved in solubility determination.



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Caption: Experimental workflow for gravimetric solubility determination.





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Caption: Key factors and methods related to solubility determination.

## **Conclusion**

This technical guide consolidates the currently available solubility data for **6-methylnicotinic acid** and provides a robust, adaptable protocol for its experimental determination. The limited availability of extensive quantitative data highlights an area for further research. Accurate and comprehensive solubility data is essential for the efficient development of new pharmaceuticals, and the methodologies outlined herein provide a solid foundation for obtaining such critical information. For drug development professionals, a thorough understanding of the solubility of **6-methylnicotinic acid** will aid in making informed decisions throughout the development lifecycle.



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